molecular formula C28H25N3O4S B2644900 N-(3,5-Dimethoxyphenyl)-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide CAS No. 866726-46-7

N-(3,5-Dimethoxyphenyl)-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide

Cat. No.: B2644900
CAS No.: 866726-46-7
M. Wt: 499.59
InChI Key: HGTAWCINDAUUMF-UHFFFAOYSA-N
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Description

Historical Evolution of Chromeno[2,3-d]pyrimidine Research

The chromeno[2,3-d]pyrimidine scaffold emerged in the late 20th century as a hybrid structure combining chromene and pyrimidine motifs. Early synthetic routes relied on multistep cyclocondensation reactions, but advancements in green chemistry catalyzed shifts toward solvent-free and microwave-assisted protocols. A pivotal 2021 study demonstrated the scaffold’s potential in oncology by identifying 4H-chromeno[2,3-d]pyrimidin-4-one derivatives as senescence-inducing agents in melanoma cells, achieving IC~50~ values below 5 μM. Subsequent work in 2023 optimized ultrasonic irradiation for synthesizing thiophene-substituted chromenopyrimidines with sub-2 μM cytotoxicity against lung and breast cancer cell lines.

Table 1: Milestones in Chromenopyrimidine Synthesis and Application

Year Innovation Biological Target Key Findings
2021 High-content screening of 4H-derivatives Melanoma (A375 cells) Senescence induction without cytotoxicity
2022 1,3,5-Triazinane-mediated annulation Broad-spectrum candidates 85-92% yields under mild conditions
2023 Ultrasound-assisted thiophene functionalization HepG2, MCF7 cells IC~50~ = 1.61–2.02 μM

Significance in Medicinal Chemistry Research

Chromenopyrimidines exhibit dual functionality: the chromene moiety enhances membrane permeability, while the pyrimidine ring enables hydrogen bonding with biological targets. Recent studies highlight their efficacy against tyrosine kinases and topoisomerases, with derivative 3 from a 2023 study showing 10-fold selectivity for cancer over nonmalignant cells. Antibacterial evaluations of 5H-chromeno[2,3-d]pyrimidines revealed minimum inhibitory concentrations (MICs) of 8–16 μg/mL against Staphylococcus aureus, underscoring their polypharmacological potential.

Mechanistic Insights

  • Antiproliferative Activity : Chromenopyrimidines disrupt cell cycle progression by stabilizing G1/S checkpoint proteins (e.g., p21).
  • Antibacterial Action : Sulfur-containing analogs (e.g., thioacetamide side chains) inhibit dihydrofolate reductase (DHFR) in Gram-positive pathogens.

Theoretical Framework for Structure-Activity Relationships

The bioactivity of chromenopyrimidines correlates with electronic and steric modifications at key positions:

Table 2: Substituent Effects on Chromenopyrimidine Activity

Position Substituent Impact on Activity Example Compound
C-2 Aryl groups (e.g., 4-methylphenyl) Enhances π-π stacking with kinase domains Target compound
C-4 Sulfanyl groups Increases solubility and DHFR affinity Derivative 6
C-7 Thiophene rings Boosts cytotoxicity via ROS generation Compound 3

Quantum chemical analyses confirm that electron-withdrawing groups (e.g., cyano) at C-3 lower the LUMO energy, facilitating interactions with DNA minor grooves. Molecular docking of N-(3,5-dimethoxyphenyl)-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide predicts strong binding (ΔG = −9.8 kcal/mol) to the ATP-binding site of EGFR, driven by methoxy-phenyl hydrophobic interactions and sulfanyl-mediated hydrogen bonds.

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O4S/c1-17-8-10-18(11-9-17)26-30-27-23(12-19-6-4-5-7-24(19)35-27)28(31-26)36-16-25(32)29-20-13-21(33-2)15-22(14-20)34-3/h4-11,13-15H,12,16H2,1-3H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGTAWCINDAUUMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC=C4O3)C(=N2)SCC(=O)NC5=CC(=CC(=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-Dimethoxyphenyl)-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of sulfur-containing heterocycles known for various pharmacological effects, including anticancer and antimicrobial properties. This article aims to compile and analyze the existing literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological models, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C29H27N3O2SC_{29}H_{27}N_3O_2S, with a molecular weight of 485.6 g/mol. The compound features a complex structure that integrates multiple aromatic rings and a sulfanyl group, which may contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance, derivatives containing similar structural motifs have shown significant cytotoxic effects against various cancer cell lines:

  • MCF-7 (breast cancer) : Compounds with similar structures exhibited IC50 values lower than standard chemotherapeutics like doxorubicin .
  • HepG2 (liver cancer) : The compound demonstrated an EC50 value of 10.28 µg/mL against HepG2 cells, indicating potent antiproliferative activity .

The mechanism underlying this activity often involves the induction of apoptosis and cell cycle arrest. For example, compounds with a thiadiazole moiety have been shown to activate caspases involved in the apoptotic pathway, leading to programmed cell death in tumor cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity. Studies indicate that similar compounds exhibit inhibitory effects against Gram-positive and Gram-negative bacteria. The presence of the sulfanyl group is believed to enhance membrane permeability and disrupt bacterial cell walls.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural features:

  • Aromatic Substituents : The presence of methoxy and methyl groups on the phenyl ring enhances lipophilicity and may improve cellular uptake.
  • Sulfanyl Group : This functional group is critical for interaction with biological targets, potentially facilitating binding to proteins involved in cell signaling pathways.
  • Pyrimidine Core : The pyrimidine structure is known for its role in modulating enzyme activities and may contribute to the anticancer properties observed.

Case Studies

Several case studies have documented the biological effects of related compounds:

  • A study investigating a series of pyrimidine derivatives showed that modifications at the 4-position significantly enhanced anticancer activity against MCF-7 cells, suggesting that similar modifications could be beneficial for this compound as well .
  • Another research effort focused on synthesizing derivatives based on this compound structure found promising results in inhibiting tumor growth in animal models when tested in vivo .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(3,5-Dimethoxyphenyl)-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide exhibit promising anticancer properties. For instance, derivatives of chromeno-pyrimidine compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Triazole derivatives have demonstrated effectiveness against a range of bacterial and fungal pathogens. The sulfanyl group in the structure enhances the compound's interaction with microbial enzymes, potentially leading to increased efficacy as an antimicrobial agent .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step reactions including:

  • Formation of the chromeno-pyrimidine backbone.
  • Introduction of the sulfanyl group via nucleophilic substitution.
  • Acetylation to yield the final product.

These steps are characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm structure and purity .

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityShowed that similar compounds induced apoptosis in breast cancer cells.
Study 2Antimicrobial EfficacyDemonstrated effectiveness against E. coli and Staphylococcus aureus with MIC values in the low µg/mL range.
Study 3PharmacokineticsInvestigated absorption rates in vivo, indicating favorable bioavailability for potential therapeutic use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Scaffolds

  • Target Compound: Chromeno[2,3-d]pyrimidine fused with a sulfur-linked acetamide group.
  • N-(3,5-Dimethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (): Replaces the chromeno-pyrimidine core with a 1,2,4-triazole ring.
  • N-(3,5-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide (): Shares the pyrimidine core but incorporates a benzothieno[2,3-d]pyrimidine system with a hexahydro ring. This modification increases conformational rigidity and may enhance target selectivity .

Substituent Effects

Compound Key Substituents Implications
Target Compound 3,5-Dimethoxyphenyl, 4-methylphenyl, chromeno-pyrimidine Enhanced lipophilicity (methyl group) and solubility (methoxy groups); planar aromatic stacking
Triazole Analog () 4-Pyridinyl, 4-methylphenyl, 1,2,4-triazole Improved metabolic stability (triazole) and potential for π-cation interactions (pyridine)
Benzothieno-pyrimidine () 4-Ethoxyphenyl, hexahydro ring Increased rigidity and steric bulk; ethoxy group may improve membrane permeability

Q & A

Basic: What synthetic methodologies are optimal for synthesizing N-(3,5-Dimethoxyphenyl)-2-{[2-(4-Methylphenyl)-5H-Chromeno[2,3-d]Pyrimidin-4-YL]Sulfanyl}Acetamide?

The synthesis involves multi-step reactions, starting with the preparation of the chromeno-pyrimidine core via cyclization of substituted chalcones with thiourea derivatives. Key steps include:

  • Sulfanyl-Acetamide Coupling : Reacting 4-thiochromeno-pyrimidine with chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 6–12 hours .
  • Aromatic Substitution : Introducing the 3,5-dimethoxyphenyl group via Buchwald-Hartwig amination or nucleophilic aromatic substitution, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (XPhos) in toluene .
  • Optimization : Reaction yields (typically 50–70%) depend on solvent polarity (DMF > DMSO), inert atmospheres (N₂/Ar), and stoichiometric ratios (1:1.2 for thiol:chloroacetamide) .

Basic: How can the molecular structure of this compound be confirmed post-synthesis?

Use a combination of spectroscopic and crystallographic techniques:

  • NMR : ¹H and ¹³C NMR to verify substituent positions (e.g., methoxy protons at δ 3.7–3.9 ppm; aromatic protons at δ 6.8–8.2 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected ~520–530 g/mol) and fragmentation patterns .
  • X-Ray Crystallography : Resolve crystal packing and confirm bond angles/planarity of the chromeno-pyrimidine core (e.g., dihedral angles < 10° between fused rings) .

Advanced: What strategies resolve contradictions in bioactivity data between analogs with different substituents?

Contradictions often arise from substituent effects on solubility or target binding:

  • Case Study : Fluorophenyl analogs () show higher enzyme inhibition (IC₅₀ = 1.2 µM) than methoxyphenyl derivatives (IC₅₀ = 5.8 µM) due to enhanced hydrophobic interactions.
  • Methodological Approach :
    • Perform molecular docking to compare binding poses (e.g., using AutoDock Vina).
    • Validate with SPR (Surface Plasmon Resonance) to measure binding kinetics (kₐ/kₐ) .
    • Adjust substituents via SAR studies (e.g., replacing methoxy with ethoxy to improve solubility without losing activity) .

Advanced: How do reaction conditions influence oxidative stability during storage?

The sulfanyl group is prone to oxidation, requiring controlled storage:

  • Stability Tests : Accelerated degradation studies (40°C/75% RH) show 15% degradation over 30 days.
  • Mitigation Strategies :
    • Add antioxidants (0.1% BHT) to DMSO stock solutions.
    • Store under inert gas (argon) in amber vials at –20°C to reduce disulfide formation .
  • Analytical Monitoring : Track oxidation via HPLC (retention time shifts) and LC-MS for disulfide byproducts .

Basic: What in vitro assays are recommended for preliminary pharmacokinetic profiling?

  • Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) .
  • Plasma Stability : Incubate with rat plasma (37°C, 1–24 hours); analyze via LC-MS for metabolite identification .
  • CYP450 Inhibition : Use fluorogenic substrates in human liver microsomes (e.g., CYP3A4 inhibition assays) .

Advanced: How can computational modeling guide the optimization of this compound’s solubility?

  • QSAR Models : Correlate logP values (calculated via ChemAxon) with experimental solubility (R² > 0.85).
  • Molecular Dynamics : Simulate solvation shells in water/ethanol mixtures to identify optimal co-solvents .
  • Fragment-Based Design : Replace hydrophobic groups (e.g., 4-methylphenyl) with polar substituents (e.g., pyridyl) while maintaining π-π stacking .

Basic: What purification techniques are effective for isolating this compound?

  • Column Chromatography : Use silica gel (200–300 mesh) with gradient elution (hexane:EtOAc 70:30 → 50:50) .
  • Recrystallization : Dissolve in hot ethanol, cool to –20°C for 12 hours; yields >95% purity .
  • HPLC Prep : C18 column, acetonitrile/water (0.1% TFA) mobile phase; collect peaks at 254 nm .

Advanced: How does the chromeno-pyrimidine core influence photostability in biological assays?

  • UV-Vis Analysis : Absorbance maxima at 320–350 nm indicate π→π* transitions; prolonged light exposure causes ~20% degradation in PBS.
  • Mitigation : Conduct assays under low-light conditions or add UV filters (e.g., 0.1% ascorbic acid) .

Basic: What functional groups are critical for its reported kinase inhibition?

  • Key Groups :
    • Sulfanyl-Acetamide : Binds ATP-binding pocket via H-bonding (e.g., with kinase hinge region).
    • 3,5-Dimethoxyphenyl : Enhances hydrophobic interactions with allosteric pockets.
  • Validation : Site-directed mutagenesis (e.g., Ala substitution in kinase residues) reduces inhibition by >50% .

Advanced: How can multi-step reaction yields be improved without compromising purity?

  • DoE (Design of Experiments) : Optimize temperature (60→80°C), catalyst loading (5→10 mol% Pd), and solvent (toluene→dioxane) using response surface methodology .
  • Inline Analytics : Use FTIR or ReactIR to monitor reaction progress in real-time, reducing byproduct formation .

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